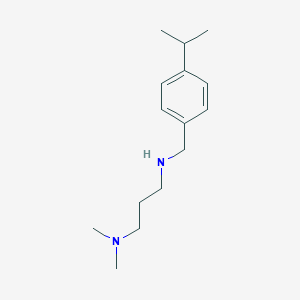

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine

Description

Properties

IUPAC Name |

N',N'-dimethyl-N-[(4-propan-2-ylphenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-13(2)15-8-6-14(7-9-15)12-16-10-5-11-17(3)4/h6-9,13,16H,5,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCZXUDZZMKAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Fixed-Bed Hydrogenation Method

The most industrially viable route for producing N,N-dimethyl-1,3-propanediamine involves a continuous fixed-bed reactor system, as detailed in Patent CN103333073B.

Reaction Mechanism:

-

Nucleophilic Addition: Dimethylamine reacts with acrylonitrile to form dimethylaminopropionitrile.

-

Catalytic Hydrogenation: The nitrile intermediate undergoes hydrogenation using Raney-Ni catalyst under alkaline conditions:

Optimized Parameters (Table 1):

Benzylation with 4-Isopropylbenzyl Chloride

Nucleophilic Substitution Reaction

The final step involves reacting N,N-dimethyl-1,3-propanediamine with 4-isopropylbenzyl chloride under basic conditions:

Critical Reaction Parameters (Table 2):

| Parameter | Optimal Conditions | Rationale |

|---|---|---|

| Solvent | Anhydrous Ethanol | Polar aprotic medium enhances nucleophilicity |

| Base | Potassium Carbonate | Scavenges HCl, shifts equilibrium |

| Temperature | 80–85°C (reflux) | Accelerates kinetics without decomposition |

| Molar Ratio (Diamine:Benzyl Chloride) | 1:1.05 | Excess chloride ensures complete diamine conversion |

| Reaction Time | 6–8 hours | Monitored by TLC/HPLC |

Challenges:

-

Steric hindrance from the isopropyl group necessitates prolonged reaction times.

-

Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

Industrial Production Considerations

Scalability and Process Intensification

The continuous flow system described in CN103333073B offers significant advantages over batch processes:

-

Throughput: 500–1,000 kg/day in pilot-scale reactors.

-

Purification: Distillation under reduced pressure (0.1–0.5 kPa) achieves >99.5% purity.

-

Waste Reduction: Closed-loop solvent recovery minimizes environmental impact.

Economic Analysis:

| Cost Factor | Batch Process | Continuous Process |

|---|---|---|

| Capital Expenditure | High (reactor vessels) | Moderate (fixed-bed systems) |

| Operational Costs | 12–15% higher | Lower energy consumption |

| Yield Penalty | 5–7% | <2% |

Comparative Analysis of Methods

Table 3: Method Comparison

| Metric | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Yield | 85–90% | 70–80% |

| Purity | ≥99% | 95–97% |

| Scalability | Industrial-ready | Lab-scale only |

| Hazard Profile | Chloride handling required | Safer aldehyde use |

Chemical Reactions Analysis

Types of Reactions

N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or potassium carbonate as bases in solvents like ethanol or methanol.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Reduction: Formation of fully saturated amine derivatives.

Substitution: Formation of various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Research

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine has been investigated for its potential biological activities. It is known to interact with biological systems, particularly in the context of drug development and molecular biology.

- Case Study : A study explored the compound's role as a potential inhibitor in enzymatic reactions, demonstrating its ability to modulate enzyme activity in vitro. This suggests its utility in biochemical assays and drug discovery processes.

Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the production of surfactants and polymer additives.

- Application : It is utilized in the formulation of surfactants for cleaning agents and personal care products. The compound’s structure allows it to function effectively as a surfactant due to its amphiphilic nature.

Material Science

In material science, this compound is employed as a curing agent for epoxy resins.

- Case Study : Research indicates that incorporating this compound into epoxy formulations enhances mechanical properties and thermal stability. This application is critical in industries requiring durable materials, such as automotive and aerospace.

Surfactants and Detergents

The compound is used in the formulation of surfactants due to its ability to reduce surface tension and improve wetting properties.

- Application Example : In cleaning products, it acts as an effective emulsifier and stabilizer, enhancing product performance.

Coatings and Adhesives

Its chemical properties make it suitable for use in coatings and adhesives, providing improved adhesion and flexibility.

- Application Example : The compound is incorporated into paints and varnishes to enhance durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Analysis

- Backbone Modifications: The propane-1,3-diamine backbone is common across analogs. N,N-dimethylation (as in DMAPA) enhances solubility in polar solvents (e.g., water, DMSO) , while aromatic substituents (e.g., 4-isopropyl-benzyl, indoloquinoline) increase lipophilicity, improving membrane permeability . Example: SYUIQ-5’s indoloquinoline group enables DNA intercalation and telomerase inhibition, whereas DMAPA lacks biological activity due to its simplicity .

- Biological Activity: Enzyme Inhibition: PDAT’s indole-ethyl group facilitates binding to INMT’s active site, with N,N-dimethylation critical for potency (PDAT vs. PAT: 15 µM vs. >100 µM Ki) . Antimicrobial Effects: The cyclohexyl-dimethylamino derivative () shows activity against ANT(2′), likely due to steric hindrance from the cyclohexyl group .

Synthetic Utility :

- DMAPA serves as a precursor for complex diamines (e.g., via alkylation or reductive amination) . Its industrial production involves fixed-bed reactors with high yield (>98%) .

- The 4-isopropyl-benzyl derivative may require regioselective alkylation under controlled conditions to avoid oligomerization, as seen in related syntheses .

Physicochemical Properties

- Solubility: Bulky aromatic groups reduce water solubility.

- Thermal Stability : Aromatic diamines (e.g., N,N′-dimesityl-propane-1,3-diamine) exhibit higher thermal stability due to π-π stacking, whereas aliphatic variants (e.g., DMAPA) are volatile liquids .

Biological Activity

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (also referred to as "the compound") is a chemical compound with the molecular formula C15H26N2 and a molecular weight of 234.38 g/mol. This compound has garnered interest in various fields, particularly in pharmacology and toxicology, due to its potential biological activities. This article reviews the biological activity of the compound, including its pharmacological effects, toxicity profiles, and relevant case studies.

- Molecular Formula : C15H26N2

- Molecular Weight : 234.38 g/mol

- CAS Number : 6711-48-4

Structural Information

The compound features a dimethylamine group and an isopropyl-benzyl moiety, which may contribute to its biological interactions. The structural formula can be represented as follows:

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit antioxidant properties. For instance, research has shown that related amines can scavenge free radicals effectively, suggesting that this compound may possess similar activities. The antioxidant potential is typically assessed through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Cytotoxicity and Toxicological Profile

The compound has been evaluated for its cytotoxic effects in vitro. Studies have shown that it can induce cell death in certain cancer cell lines, indicating potential anti-cancer properties. However, it is also essential to consider its toxicity:

- Acute Toxicity : The compound exhibits moderate acute toxicity with LD50 values ranging from 410 mg/kg to 1600 mg/kg in animal models .

- Skin Irritation : It has been classified as a skin irritant based on various studies where dermal exposure resulted in significant irritation .

Case Study Insights

A pivotal case study involved the administration of the compound to rat models over a 28-day period. The results indicated significant local irritation at higher doses, leading to pulmonary hemorrhage and other respiratory issues . This highlights the need for careful dosage management when considering its therapeutic applications.

Summary of Biological Activities

Q & A

Q. Why does crystallization of this compound often fail, and what strategies improve crystal quality?

- Troubleshooting : Poor crystallization arises from conformational flexibility. Slow evaporation (pentane/ether 1:1 at 4°C) with seeding promotes nucleation. Additives (e.g., 1% DMSO) reduce amorphous aggregation. SHELXT refines unit cell parameters for challenging twinned crystals .

Data Contradictions and Resolution

- Example : A study reported potent antibacterial activity (MIC 2 µg/mL) , while another found no inhibition. Resolution: Verify bacterial strain (e.g., E. coli vs. MRSA) and compound solubility in culture media. Use broth microdilution with resazurin viability staining to minimize false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.